molecular formula C6H12O6 B118858 Dextrose-1-d1 CAS No. 106032-61-5

Dextrose-1-d1

Cat. No.: B118858
CAS No.: 106032-61-5
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QVTRYHEBSA-N
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Description

Dextrose-1-d1, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Prolotherapy for Musculoskeletal Pain

Dextrose (D-glucose) is utilized in prolotherapy, showing efficacy in treating chronic musculoskeletal pain. Studies indicate its effectiveness in conditions like tendinopathies, knee osteoarthritis, spinal/pelvic pain, and myofascial pain, with positive outcomes in both subjective and objective measures (Hauser et al., 2016).

2. Pharmaceutical Ingredient Identification

Spectroscopic screening methods, including Raman and near-infrared spectroscopy, are employed to identify dextrose in pharmaceuticals. These methods offer high accuracy in distinguishing dextrose from other sugar substitutes, showcasing its vital role in pharmaceutical ingredient testing (Srivastava et al., 2016).

3. Industrial and Biotechnological Utilization

Dextrose plays a significant role in various industrial processes. For instance, selective oxidation of D-glucose, a key component of dextrose, is crucial for producing valuable intermediates like gluconic acid and ascorbic acid (Vitamin C). These derivatives are extensively used in different industrial sectors, highlighting dextrose's importance in biotechnological transformations (Röper, 1990).

4. Medical Research and Clinical Trials

Dextrose is actively researched in various clinical settings. For instance, its use in neonatal hypoglycemia treatment and its comparison with placebo in controlled trials demonstrate its medical significance. Additionally, studies on its use in intravenous fluids during cardiac resuscitation provide crucial insights into its effects in clinical scenarios (Harris et al., 2013).

5. Antimicrobial Applications

Research on dextrose-encapsulated gold nanoparticles (dGNPs) reveals their potential as antibacterial agents. The size-dependent antimicrobial properties of dGNPs suggest their effectiveness against a range of bacteria, offering promising applications in preventing and controlling infections (Badwaik et al., 2012).

Mechanism of Action

Target of Action

Dextrose-1-d1, also known as D-glucose-1-d1, is a variant of glucose where one of the hydrogen atoms is replaced by a deuterium atom . The primary targets of this compound are the same as those of glucose. Glucose is an essential energy source for many organisms and is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Mode of Action

This compound interacts with its targets in the same way as glucose. It supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .

Biochemical Pathways

The biochemical pathways affected by this compound are the same as those affected by glucose. These include glycolysis, the pentose phosphate pathway, and the TCA cycle . Gluconeogenesis is the process of synthesizing glucose de novo from 3- and 4-carbon precursors such as pyruvate, alanine, or glycerol .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of glucose. Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation . It is also used in metabolic disorders such as hypoglycemia .

Result of Action

The result of the action of this compound is the provision of energy to the body’s cells. By undergoing glycolysis, it generates ATP and NADH, which are essential for various cellular processes .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QVTRYHEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484453
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106032-61-5
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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